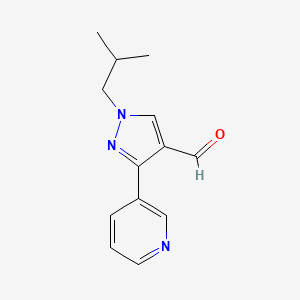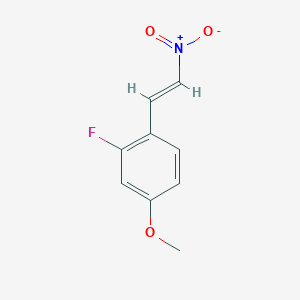
2-Fluoro-4-methoxy-1-((E)-2-nitrovinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-methoxy-1-(2-nitroethenyl)benzene: is an organic compound with the molecular formula C9H8FNO3 It is characterized by the presence of a fluorine atom, a methoxy group, and a nitroethenyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-4-methoxy-1-(2-nitroethenyl)benzene typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring. This can be achieved by treating 2-fluoro-4-methoxybenzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Ethenylation: The introduction of an ethenyl group. This can be done through a condensation reaction with an appropriate aldehyde or ketone in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of a nitrobenzene derivative.
Reduction: Formation of an aminobenzene derivative.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-fluoro-4-methoxy-1-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The methoxy and fluorine groups can influence the compound’s lipophilicity and binding affinity to targets.
Comparación Con Compuestos Similares
2-Fluoro-4-methoxy-1-nitrobenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
2-Fluoro-4-methoxy-1-ethenylbenzene: Lacks the nitro group, affecting its potential biological activity.
4-Methoxy-1-(2-nitroethenyl)benzene: Lacks the fluorine atom, which can influence its chemical reactivity and biological properties.
Uniqueness: 2-fluoro-4-methoxy-1-(2-nitroethenyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluorine atom, methoxy group, and nitroethenyl group allows for a wide range of chemical transformations and applications in various fields of research.
Propiedades
Fórmula molecular |
C9H8FNO3 |
|---|---|
Peso molecular |
197.16 g/mol |
Nombre IUPAC |
2-fluoro-4-methoxy-1-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C9H8FNO3/c1-14-8-3-2-7(9(10)6-8)4-5-11(12)13/h2-6H,1H3/b5-4+ |
Clave InChI |
FOMFCUCIUOMGLQ-SNAWJCMRSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)/C=C/[N+](=O)[O-])F |
SMILES canónico |
COC1=CC(=C(C=C1)C=C[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


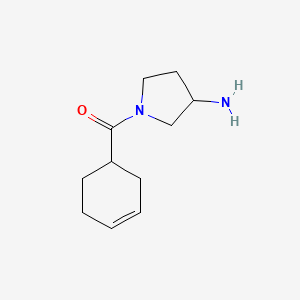
![2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide](/img/structure/B13443306.png)
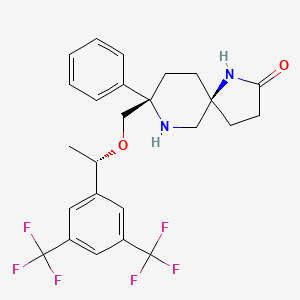
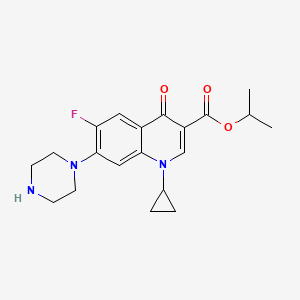
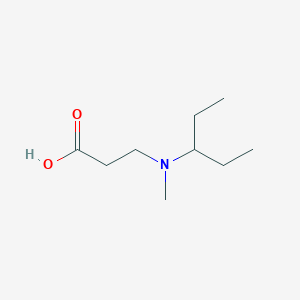
![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)


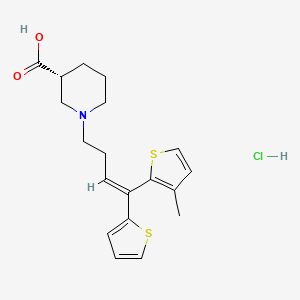
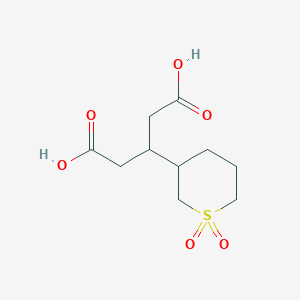
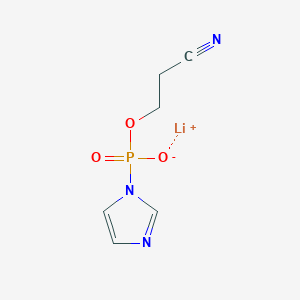
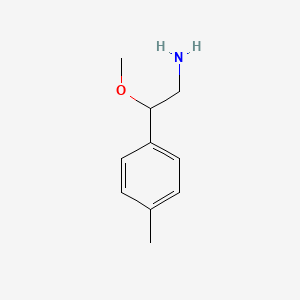
![2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B13443344.png)
